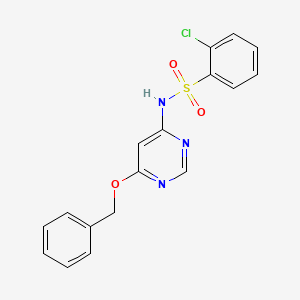

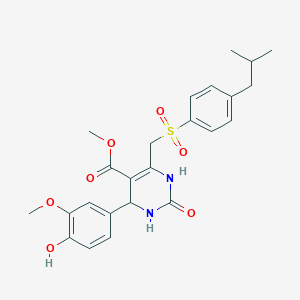

Ethyl 2-(4-methylpiperidin-1-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

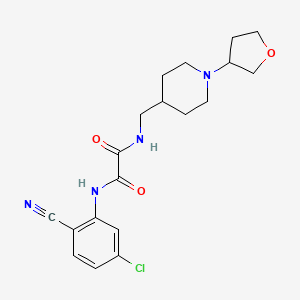

Ethyl 2-(4-methylpiperidin-1-yl)propanoate is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.3 . It is used for proteomics research .

Physical And Chemical Properties Analysis

Ethyl 2-(4-methylpiperidin-1-yl)propanoate has a molecular weight of 199.3 . More detailed physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique

Biotransformation and Kinetic Studies

Research has explored the biotransformation and kinetics of similar compounds, providing insights into how such chemicals are metabolized and excreted in organisms. For instance, studies on Ethyl tert-butyl ether (ETBE) in rats and humans have contributed to understanding the metabolic pathways and potential toxicological impacts of ether compounds used in gasoline (Amberg, Rosner, & Dekant, 1999)[https://consensus.app/papers/biotransformation-kinetics-excretion-tertbutyl-ether-amberg/4d9864ed164656a58c692ecf53c562cc/?utm_source=chatgpt].

Polymer Chemistry and Materials Science

The synthesis of block copolymers using asymmetric difunctional initiators, including those related to piperidinyl and propanoate structures, has been investigated. Such research provides a foundation for developing advanced materials with specific properties for various applications, from biomedicine to engineering (Tunca et al., 2001)[https://consensus.app/papers/synthesis-initiators-preparation-block-copolymers-atrp-tunca/2c086502693a5368a61bce8e79e9c162/?utm_source=chatgpt].

Catalysis and Chemical Synthesis

Studies on catalysts for the production of methyl propanoate via methoxycarbonylation of ethene illustrate the broader field of catalytic processes involving propanoate esters. Such research is crucial for developing more efficient and sustainable chemical synthesis methods (Clegg et al., 1999)[https://consensus.app/papers/highly-active-selective-catalysts-production-methyl-clegg/4d3ea4eac52b592381be9c7027f9faa0/?utm_source=chatgpt].

Biofuels and Renewable Energy

The combustion chemistry of esters, including ethyl propanoate, has been studied to understand better the potential of esters derived from vegetable oils and animal fats as renewable biofuels. This research is part of a broader effort to find sustainable alternatives to fossil fuels (Metcalfe et al., 2007)[https://consensus.app/papers/modeling-study-c5h10o2-ethyl-methyl-esters-metcalfe/28362f777f17541d8e93683e947afbd8/?utm_source=chatgpt].

Analytical Chemistry

Developing high-performance liquid chromatography (HPLC) methods for measuring specific chelators in biological fluids showcases the analytical applications of related compounds. Such methodologies are essential for drug monitoring, toxicological studies, and pharmacokinetic research (Goddard & Kontoghiorghes, 1990)[https://consensus.app/papers/development-hplc-method-measuring-orally-administered-goddard/5a7e0415a6995af09b8bbff19fa1cf2b/?utm_source=chatgpt].

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-(4-methylpiperidin-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-4-14-11(13)10(3)12-7-5-9(2)6-8-12/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCRJRFJKBAQME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1CCC(CC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-sulfonyl fluoride](/img/structure/B2734700.png)

![1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2734706.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2734708.png)

![5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2734709.png)

![11,13-Dimethyl-8-(thiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2734717.png)